5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H13BrN2O5 and its molecular weight is 429.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one is 428.00078 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Derivatives Synthesis
Structural Characteristics of Nitroindoles Nitroindoles, closely related to the compound , exhibit specific rotational and bonding characteristics due to their nitro groups and substituted propyl units. This foundational knowledge is crucial for understanding the reactivity and potential applications of such compounds in further chemical synthesis and biological activity studies (Garcia et al., 1999).
Anti-inflammatory and Analgesic Properties A study involving the synthesis of indomethacin analogs, which share a structural resemblance with the compound , highlighted potential anti-inflammatory and analgesic properties without the gastrointestinal toxicities often associated with NSAIDs. This suggests a promising avenue for developing new therapeutic agents that mitigate common side effects (Bhandari et al., 2010).
Application in Cytochemistry
Cytochemical Substrates for Acid Phosphatase Derivatives of indolyl phosphates, including structures similar to the target compound, have been synthesized for use as cytochemical substrates. These substrates facilitate the demonstration of acid phosphatase activity, indicating applications in biological research and diagnostic assays (Rabiger et al., 1970).
Supramolecular Chemistry
Supramolecular Structures Research on isomeric pairs similar to the target compound provides insight into the intramolecular and intermolecular interactions that can influence the formation of supramolecular structures. These findings have implications for the design of new materials and nanotechnology applications (Gomes et al., 2013).
Chemical Reactivity and Modification
Reporter Group Chemistry Studies on the reactivity of nitrobenzyl moieties with amino acid esters, resembling the functional groups in the target compound, shed light on potential biochemical probe applications. This reactivity profile is essential for developing tools in biochemical research, including protein labeling and tracking (Loudon & Koshland, 1970).
Marine Alkaloid Synthesis The synthesis of indole derivatives with bromination patterns offers insights into the structural analogs of marine alkaloids, pointing to the biodiversity-inspired development of new pharmaceuticals and natural product research (Hino et al., 1990).
properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5/c1-2-9-21-16-8-5-13(20)10-15(16)19(25,18(21)24)11-17(23)12-3-6-14(7-4-12)22(26)27/h1,3-8,10,25H,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGVAHUWQUZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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